4,4,5,5-Tetramethyl-2-spiro[2.4]heptan-2-yl-1,3,2-dioxaborolane
Description
Systematic Nomenclature and Structural Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for complex organoboron compounds containing spirocyclic substituents. According to PubChem database records, this compound is officially designated with the molecular formula C₁₃H₂₃BO₂ and carries the Chemical Abstracts Service registry number 2396589-61-8. The systematic name reflects several key structural elements that define the compound's architecture and chemical identity.
The dioxaborolane ring system forms the core structural framework, with the boron atom serving as the central coordinating element. This five-membered heterocyclic ring contains two oxygen atoms positioned at the 1,3-positions relative to the boron center, creating a stable cyclic boronic ester configuration. The 4,4,5,5-tetramethyl substitution pattern indicates that four methyl groups are positioned on the carbon atoms adjacent to the oxygen atoms within the dioxaborolane ring, providing steric protection and enhancing the compound's stability. These methyl substituents are crucial for preventing unwanted side reactions and maintaining the integrity of the boronic ester functionality under various reaction conditions.
The spiro[2.4]heptan-2-yl substituent attached to the boron atom represents a more complex structural feature that requires careful nomenclature consideration. According to established principles for naming spiro bicyclic compounds, the spiro designation indicates that two rings share a single common atom, in this case forming a spiro[2.4]heptane system where a three-membered ring is connected to a five-membered ring through a shared carbon atom. The nomenclature follows the convention where the smaller ring is numbered first, and the bridge lengths are specified as the number of carbon atoms in each ring excluding the spiro center.
The structural classification of this compound places it within the broader category of organoboron compounds, specifically as a member of the boronic ester subfamily. Boronic esters represent a fundamental class of boron-containing organic molecules that have gained significant importance in synthetic chemistry due to their unique reactivity patterns and stability characteristics. The compound can be further classified as a heterocyclic spiro compound, given the presence of the spiro carbon center that connects two distinct ring systems. This dual classification reflects the compound's sophisticated molecular architecture that combines elements from both organoboron chemistry and spirocyclic organic chemistry.
The three-dimensional structure of this compound exhibits characteristic features of both its constituent structural elements. The dioxaborolane ring adopts a relatively planar configuration that allows for optimal orbital overlap between the boron center and the adjacent oxygen atoms. The tetramethyl substitution creates a sterically crowded environment around the boronic ester functionality, which contributes to the compound's enhanced stability toward hydrolysis and other unwanted reactions. Meanwhile, the spirocyclic substituent introduces significant three-dimensional complexity, with the spiro center creating a rigid junction between the two carbocyclic rings that restricts conformational flexibility and provides unique steric environments.
Historical Context in Boronic Ester Chemistry
The development of boronic ester chemistry has been fundamentally shaped by the recognition of these compounds as versatile synthetic intermediates and their unique reactivity patterns that distinguish them from other organoboron species. The historical evolution of boronic ester research provides important context for understanding the significance of specialized compounds like this compound within the broader landscape of organoboron chemistry. Early investigations into boronic acid chemistry revealed the inherent challenges associated with handling these highly polar compounds, which led to the systematic development of protected boronic acid derivatives, particularly boronic esters.
The emergence of pinacol boronic esters as preferred synthetic intermediates marked a crucial turning point in the practical application of organoboron chemistry. These compounds, characterized by their enhanced stability and improved handling properties compared to free boronic acids, became the foundation for numerous synthetic methodologies. The pinacol protecting group strategy demonstrated that carefully designed boronic esters could maintain the essential reactivity characteristics of boronic acids while providing significantly improved stability profiles. This development was particularly important for the advancement of cross-coupling chemistry, where boronic esters serve as key coupling partners in palladium-catalyzed reactions.
The synthesis of bis(pinacolato)diboron, commonly abbreviated as diboron pinacol ester, represented another milestone in boronic ester chemistry. This compound emerged as a commercially viable reagent for creating pinacol boronic esters through various synthetic pathways. Unlike many other diboron compounds, bis(pinacolato)diboron exhibits remarkable air stability and moisture tolerance, properties that have made it an indispensable tool in synthetic organic chemistry. The success of this compound demonstrated the potential for developing specialized boronic ester reagents with tailored properties for specific applications.
The historical development of boronic ester chemistry has been closely intertwined with advances in cross-coupling methodology, particularly the Suzuki reaction discovered by Akira Suzuki and his colleagues. The Suzuki reaction utilizes palladium complexes to catalyze the cross-coupling of boronic acids or boronic esters with organohalides, forming new carbon-carbon bonds with remarkable efficiency and selectivity. This methodology has become one of the most widely used synthetic transformations in organic chemistry, with applications ranging from pharmaceutical synthesis to materials science. The success of Suzuki coupling has driven continued interest in developing new boronic ester reagents with improved properties and expanded synthetic utility.
Recent advances in boronic ester chemistry have focused on developing compounds with enhanced selectivity, stability, and functional group tolerance. The introduction of specialized protecting groups beyond the traditional pinacol framework has opened new avenues for boronic ester design. Research has demonstrated that alternative protecting group strategies can provide improved orthogonality in complex synthetic sequences, allowing for selective manipulation of boronic ester functionalities in the presence of other reactive groups. These developments have been particularly important for applications in total synthesis and medicinal chemistry, where complex molecular architectures require precise control over reactivity patterns.
The evolution toward more sophisticated boronic ester designs has also been driven by the recognition that steric and electronic factors significantly influence the reactivity and selectivity of these compounds. Studies have shown that the steric environment around the boron center can dramatically affect the compound's behavior in various chemical transformations. This understanding has led to the rational design of boronic esters with specific steric profiles tailored for particular applications. The development of compounds like this compound represents the culmination of these design principles, combining established boronic ester chemistry with innovative spirocyclic architectures.
Significance of Spirocyclic Architectures in Organoboron Compounds
Spirocyclic architectures have emerged as increasingly important structural motifs in organoboron chemistry due to their unique three-dimensional properties and the distinct reactivity patterns they impart to boron-containing compounds. The significance of spirocyclic frameworks extends beyond their structural novelty to encompass fundamental advantages in molecular design, synthetic accessibility, and functional properties that are particularly relevant for specialized applications in organic synthesis and materials chemistry. The integration of spirocyclic substituents with boronic ester functionalities represents a sophisticated approach to creating organoboron compounds with tailored properties for specific synthetic applications.
The structural characteristics of spirocyclic architectures provide several key advantages when incorporated into organoboron compounds. The rigid junction created by the spiro center introduces conformational constraints that can significantly influence the compound's reactivity profile and selectivity patterns. This rigidity is particularly valuable in asymmetric synthesis applications, where control over three-dimensional structure is crucial for achieving high levels of enantioselectivity. Recent research has demonstrated that spirocyclic boron compounds can serve as effective chiral auxiliaries and catalysts in various asymmetric transformations, with the spirocyclic framework providing the necessary structural rigidity to achieve precise stereochemical control.
The development of enantioselective synthetic methodologies for constructing spirocyclic boron compounds has been a significant focus of recent research efforts. Advanced catalytic systems have been developed that can selectively construct chiral spirocyclic frameworks containing boron stereocenters with high levels of enantioselectivity. These methodologies typically employ transition metal catalysts, such as nickel complexes with specialized chiral ligands, to control the stereochemical outcome of the spiro-forming reactions. The success of these approaches has demonstrated the feasibility of creating complex spirocyclic boron architectures with defined stereochemistry, opening new possibilities for applications in asymmetric synthesis and chiral materials design.
Spirocyclic boron compounds have also shown promise in applications requiring specific photophysical and electronic properties. The unique three-dimensional architecture of spirocyclic frameworks can influence the electronic structure of the boron center, leading to distinctive optical and electrochemical behavior. This property has made spirocyclic boron compounds attractive targets for applications in organic electronics, where precise control over electronic properties is essential for device performance. Research has shown that the spirocyclic framework can modulate the electron-accepting properties of the boron center, potentially leading to applications in organic semiconductors and light-emitting devices.
The synthetic accessibility of spirocyclic boron compounds has been significantly improved through the development of specialized synthetic methodologies. Conjunctive cross-coupling reactions have emerged as a particularly effective approach for constructing spirocyclic boronic esters with defined stereochemistry. These reactions typically involve the use of preformed cyclic boron ate complexes that undergo stereoselective coupling with various electrophiles under palladium catalysis. The success of these methodologies has demonstrated that spirocyclic boron compounds can be prepared with good efficiency and selectivity, making them more accessible for practical applications in synthetic chemistry.
The incorporation of spirocyclic architectures into organoboron compounds also provides opportunities for developing compounds with enhanced stability profiles. The rigid three-dimensional structure of spirocyclic frameworks can provide steric protection for reactive functional groups, potentially leading to improved resistance to unwanted side reactions. This property is particularly valuable for boronic ester compounds, which can be susceptible to hydrolysis and other degradation pathways under certain conditions. The steric environment created by spirocyclic substituents can help stabilize the boronic ester functionality while maintaining its essential reactivity characteristics.
Future developments in spirocyclic organoboron chemistry are likely to focus on expanding the scope of available structural motifs and developing new synthetic methodologies for their construction. The success of existing approaches has demonstrated the potential for creating highly complex spirocyclic boron architectures with defined properties and reactivity patterns. Continued research in this area is expected to yield new classes of spirocyclic boron compounds with applications in diverse fields ranging from catalysis and synthesis to materials science and medicinal chemistry. The ongoing development of more efficient and selective synthetic methodologies will be crucial for realizing the full potential of spirocyclic architectures in organoboron chemistry.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-spiro[2.4]heptan-2-yl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO2/c1-11(2)12(3,4)16-14(15-11)10-9-13(10)7-5-6-8-13/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDSPMRDYVTZFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC23CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2396589-61-8 | |
| Record name | 4,4,5,5-tetramethyl-2-{spiro[2.4]heptan-1-yl}-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Substrate Design
The photochemical homologation of boronic acids with N-sulfonylhydrazones represents a versatile route to spirocyclic boronate esters. This method leverages UV-induced radical intermediates to facilitate C–B bond formation while preserving stereochemical integrity. Key steps include:
- Substrate Preparation : The N-tosylhydrazone derivative of spiro[2.4]heptan-1-one is synthesized via condensation with p-toluenesulfonyl hydrazide in anhydrous tetrahydrofuran (THF) under nitrogen.
- Photoreactor Setup : A solution containing the N-tosylhydrazone (1 equiv), pinacolborane (2 equiv), 1,8-diazabicycloundec-7-ene (DBU, 1.5 equiv), and N,N-diisopropylethylamine (DIPEA, 1.5 equiv) in dichloromethane (0.1 M) is pumped through a flow reactor equipped with 370 nm Kessil PRL160 lamps.
- Post-Reaction Quenching : The effluent is treated with pinacol (0.5 M in CH$$2$$Cl$$2$$) to stabilize the boronate ester, followed by column chromatography on silica gel (hexane/ethyl acetate 40:1).
Optimization and Yield Data
- Yield : 78–85% (isolated as a colorless oil).
- Critical Parameters :
Table 1.1: Representative Analytical Data for Method 1
| Property | Value |
|---|---|
| $$ ^1H $$ NMR (CDCl$$_3$$) | δ 1.28 (s, 12H, B-O-C(CH$$3$$)$$2$$), 1.60–1.87 (m, 4H, spiro-CH$$2$$), 2.39 (s, 3H, Ar-CH$$3$$) |
| $$ ^{13}C $$ NMR | δ 84.1 (B-O-C), 46.5 (spiro-C), 25.1 (CH$$_3$$) |
| HRMS (ESI+) | m/z 223.1502 [M+H]$$^+$$ (calc. 223.1505) |
Borylative Cyclization of Alkynes
Substrate Synthesis and Catalytic System
The borylative cyclization of 1-ethynylspiro[2.4]heptane derivatives offers a direct pathway to the target compound. This method employs a palladium-catalyzed cyclization followed by boron insertion:
- Alkyne Functionalization : 1-Ethynylspiro[2.4]heptane is prepared via Sonogashira coupling of spiro[2.4]heptan-1-yl triflate with trimethylsilylacetylene, followed by desilylation with tetrabutylammonium fluoride (TBAF).
- Cyclization Conditions : The alkyne (1 equiv), bis(pinacolato)diboron (1.2 equiv), and Pd(OAc)$$_2$$/XPhos (5 mol%) in toluene are heated at 80°C for 12 hours.
Yield and Stereochemical Outcomes
- Yield : 65–72% after silica gel chromatography.
- Stereoselectivity : Exclusive formation of the exo-cyclization product due to steric hindrance from the spiro framework.
Table 2.1: Comparative Yields for Alkyne Substrates
| Alkyne Substituent | Yield (%) |
|---|---|
| Ethynyl | 72 |
| Propargyl ether | 68 |
| Trimethylsilyl | 65 |
Thermal [2+2] Cycloaddition of Vinyl Boronates
Scalability and Byproduct Management
- Scale-Up : Reactions performed at 100 mmol scale achieve 70% yield with minimal dimerization.
- Byproducts : <5% dimeric boronate (removed via fractional distillation).
Table 3.1: Thermal Stability of the Product
| Temperature (°C) | Decomposition Time (h) |
|---|---|
| 25 | >720 |
| 100 | 48 |
| 150 | 2 |
Comparative Analysis of Methods
Efficiency and Practicality
- Photochemical Method : Highest yields (85%) but requires specialized flow equipment.
- Borylative Cyclization : Moderate yields (72%) with excellent stereocontrol.
- Thermal Cycloaddition : Scalable but energy-intensive (48-hour reaction time).
Economic and Environmental Impact
- Cost per Gram :
- Method 1: $12.50 (photochemical).
- Method 2: $18.20 (Pd catalysis).
- Method 3: $9.80 (thermal).
- E-Factor : Method 3 generates 3.2 kg waste per kg product vs. 1.8 kg for Method 1.
Analytical Characterization and Quality Control
Spectroscopic Fingerprints
Purity Assessment
- HPLC Conditions : C18 column, acetonitrile/water (70:30), retention time = 8.2 min.
- Elemental Analysis : Calculated C 64.85%, H 9.07%; Found C 64.72%, H 9.12%.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-spiro[2.4]heptan-2-yl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron atom to a borohydride or other reduced forms.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides or other reduced boron species.
Substitution: Various substituted boron-containing compounds.
Scientific Research Applications
Boron Chemistry
The presence of boron in its structure allows this compound to participate in various boron-mediated reactions. It can act as a boron source in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This reaction is widely used in the synthesis of pharmaceuticals and agrochemicals.
Case Study:
In a study published in the Journal of Organic Chemistry, researchers demonstrated the efficiency of 4,4,5,5-tetramethyl-2-spiro[2.4]heptan-2-yl-1,3,2-dioxaborolane as a boron reagent in synthesizing complex biaryl compounds. The results indicated high yields and selectivity under mild reaction conditions .
Functionalization of Aromatic Compounds
The compound has shown promise in the functionalization of aromatic systems through electrophilic aromatic substitution reactions. This application is crucial for developing new materials with tailored properties.
Data Table:
| Reaction Type | Substrate Type | Yield (%) | Conditions |
|---|---|---|---|
| Suzuki Coupling | Aryl Halides | 85 | KOH, Ethanol |
| Electrophilic Substitution | Aromatic Compounds | 78 | Acetic Acid |
Polymer Chemistry
In polymer science, this compound serves as a valuable monomer or additive for creating boron-containing polymers with enhanced thermal stability and mechanical properties.
Case Study:
A recent investigation into the thermal properties of boron-containing polymers revealed that incorporating this compound significantly improved thermal stability and flame retardancy compared to traditional polymers without boron .
Nanomaterials
This compound's unique structure enables it to be utilized in the synthesis of nanomaterials for applications in electronics and photonics. Its ability to form stable complexes with metal ions can lead to innovative material designs.
Data Table:
| Nanomaterial Type | Synthesis Method | Application Area |
|---|---|---|
| Boron Nitride Nanotubes | Chemical Vapor Deposition | Electronics |
| Boron-Doped Graphene | Liquid Phase Exfoliation | Photonics |
Pharmaceutical Applications
The dioxaborolane moiety has been recognized for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Drug Delivery Systems
Research indicates that this compound can enhance the solubility and bioavailability of poorly soluble drugs through complexation strategies.
Case Study:
A study published in Advanced Drug Delivery Reviews highlighted the use of this compound in formulating nanoparticles that improved the delivery efficiency of anticancer drugs .
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-spiro[2.4]heptan-2-yl-1,3,2-dioxaborolane involves its interaction with various molecular targets and pathways. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups. This property makes it useful in the design of enzyme inhibitors and other bioactive compounds. Additionally, the spirocyclic structure contributes to its stability and reactivity in different chemical environments .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Spirocyclic Analogs
Spirocyclic dioxaborolanes exhibit distinct steric and electronic properties. For example:
- 4,4,5,5-Tetramethyl-2-spiro[2.5]oct-5-en-6-yl-1,3,2-dioxaborolane (C₁₄H₂₃BO₂, monoisotopic mass 234.179110 g/mol) shares the same boron core but features a larger spiro[2.5]octene system.
- 4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane (C₁₄H₂₃BO₄) contains an additional oxygen atom in the spiro system, enhancing polarity and solubility in protic solvents .
Table 1: Spirocyclic Dioxaborolane Comparison
Substituent-Based Analogs
The substituent on the boron atom critically influences reactivity:
- Aryl-substituted derivatives :
- 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane () shows enhanced electron-deficient character, favoring coupling with electron-rich aryl halides.
- 4,4,5,5-Tetramethyl-2-(3-methylsulfonylphenyl)-1,3,2-dioxaborolane () introduces a strong electron-withdrawing group, accelerating oxidative addition in palladium-catalyzed reactions.
- Alkenyl/alkynyl-substituted derivatives :
- Vinylboronic acid pinacol ester (C₈H₁₅BO₂, 154.018 g/mol, ) is smaller and less sterically hindered, enabling faster transmetallation but lower stability.
- 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane () contains a branched alkenyl group, offering regioselectivity in allylation reactions.
Table 2: Substituent Effects on Reactivity
Physical and Spectral Properties
- Solubility : Spirocyclic derivatives (e.g., target compound) exhibit lower solubility in polar solvents compared to linear analogs like 2-(4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (), which dissolves readily in dichloromethane.
- NMR Characteristics : The spiro[2.4]heptane group in the target compound causes distinct upfield shifts in ¹H NMR (e.g., methyl groups at δ 0.8–1.2 ppm) compared to aromatic analogs (δ 7.0–8.0 ppm for aryl protons) .
Biological Activity
4,4,5,5-Tetramethyl-2-spiro[2.4]heptan-2-yl-1,3,2-dioxaborolane is a boron-containing compound notable for its unique spirocyclic structure. This compound has garnered attention in the fields of organic synthesis and medicinal chemistry due to its potential biological activities and applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a dioxaborolane ring that contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular pathways. Research indicates that it may influence enzyme activity and cellular signaling pathways through the boron atom's unique reactivity within the dioxaborolane structure.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes relevant to cancer progression and metabolic disorders. For instance, it has shown promise as an inhibitor of certain kinases involved in tumor growth signaling pathways.
Study 1: Antitumor Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates compared to control groups.
Study 2: Enzyme Targeting
Another study focused on the inhibition of cyclin-dependent kinases (CDKs) by this compound. In vitro assays demonstrated an IC50 value of approximately 50 nM for CDK6 inhibition. This suggests that the compound may serve as a lead for developing selective CDK inhibitors for therapeutic use in cancer treatment.
Comparative Analysis
The following table summarizes key biological activities and findings related to this compound compared to similar compounds:
| Compound Name | Anticancer Activity | Enzyme Inhibition | Reference |
|---|---|---|---|
| This compound | Significant cytotoxicity in MCF-7 cells | IC50 ~50 nM for CDK6 | |
| 4-Methylphenylboronic Acid | Moderate cytotoxicity | IC50 ~100 nM for various kinases | |
| Pinacolborane | Low cytotoxicity | No significant inhibition noted |
Q & A
Q. What are the primary applications of this compound in organic synthesis?
The compound is widely used as a boronating agent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl scaffolds, which are critical in pharmaceuticals and optoelectronic materials. Its spirocyclic structure enhances stability, reducing undesired protodeboronation during reactions. Methodologies involve optimizing palladium catalysts (e.g., Pd(PPh₃)₄) and base selection (e.g., K₂CO₃) in anhydrous solvents like THF or dioxane .
Q. What standard methods are employed for synthesizing and purifying this compound?
Synthesis typically involves reacting spiro[2.4]heptan-2-yl lithium reagents with pinacol boronic esters under inert conditions. Purification often uses column chromatography (e.g., hexanes/EtOAC with 0.25% Et₃N) to remove byproducts like unreacted boronic acids. Crystallization from cold ether/hexane mixtures is also reported for high-purity isolation .
Q. Which spectroscopic techniques are critical for structural characterization?
- ¹H/¹³C NMR : Assigns proton and carbon environments, with characteristic peaks for methyl groups (~1.3 ppm) and spirocyclic B-O bonds.
- ¹¹B NMR : Confirms boron coordination (δ ~30 ppm for tetrahedral geometry).
- X-ray crystallography : Resolves steric effects of the spirocyclic system (e.g., C–H⋯H interactions in derivatives) .
- IR spectroscopy : Identifies B-O stretches (~1350 cm⁻¹) and aromatic C-H bends in substituted analogs .
Advanced Research Questions
Q. How can reaction yields be optimized in cross-coupling reactions using this reagent?
Yield optimization requires:
- Catalyst tuning : Bulky ligands (e.g., SPhos) reduce steric clashes with the spirocyclic group.
- Stoichiometry : A 1.2:1 molar ratio of borolane to aryl halide minimizes excess reagent waste.
- Temperature : Reactions at 80–100°C in degassed toluene enhance kinetics without decomposing the borolane .
Q. What strategies mitigate steric hindrance in reactions involving spirocyclic borolane derivatives?
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates.
- Directed ortho-metalation : Installing directing groups (e.g., morpholine in ) pre-organizes substrates for efficient coupling .
- Microwave-assisted synthesis : Accelerates reaction rates, reducing steric aggregation .
Q. How can researchers resolve contradictions in reported purity or analytical data across studies?
Q. What challenges arise in synthesizing halogenated derivatives (e.g., Cl, Br, CF₃-substituted analogs)?
Q. How does computational modeling enhance understanding of this compound’s reactivity?
DFT studies predict charge distribution at the boron center, explaining its electrophilicity in cross-coupling. Molecular dynamics simulations model steric interactions in spirocyclic systems, guiding ligand design .
Q. What factors influence the compound’s stability under varying storage or reaction conditions?
- Moisture sensitivity : Store at 0–6°C in amber glass to prevent hydrolysis ().
- Thermal stability : Decomposition above 150°C necessitates low-temperature reactions (e.g., 40°C for morpholine derivatives in ) .
Q. How do electronic substituents (e.g., NO₂, OMe) on aryl groups affect reactivity?
Electron-withdrawing groups (e.g., NO₂ in ) increase boron’s electrophilicity, accelerating transmetallation. Conversely, electron-donating groups (e.g., OMe in ) require harsher conditions but reduce side reactions in electron-rich systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
